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Compound of Interest

1-Bromo-4-butoxy-2,3-
Compound Name:
difluorobenzene

Cat. No.: B1341800

1-Bromo-4-butoxy-2,3-difluorobenzene is a halogenated and fluorinated aromatic compound
that serves as a versatile building block in modern organic synthesis. The strategic placement
of fluorine atoms on an aromatic ring is a widely recognized strategy in drug discovery and
materials science. Fluorine's unique properties, such as its high electronegativity, small size,
and the strength of the C-F bond, can significantly enhance the metabolic stability, lipophilicity,
and binding affinity of molecules, leading to improved pharmacokinetic and pharmacodynamic
profiles of drug candidates.[1][2] The presence of a bromine atom provides a reactive handle
for a variety of cross-coupling reactions, enabling the construction of complex molecular
architectures. This guide, intended for researchers and drug development professionals, offers
a comprehensive overview of the synthesis, properties, and synthetic utility of this valuable
intermediate, drawing upon established principles and data from closely related structural
analogs.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 1-Bromo-4-butoxy-2,3-difluorobenzene is not readily
available in peer-reviewed literature, its properties can be reliably predicted by analyzing its
constituent parts: the 1-bromo-2,3-difluorobenzene core and the butoxy substituent.

Table 1: Predicted Physicochemical Properties
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Predicted Value /

Rationale /| Comparative

Property .
Information Data Source
Molecular Formula C10H11BrF20 -
Molecular Weight 265.09 g/mol -
Based on analogs like 1-
Appearance Colorless to pale yellow liquid bromo-2,3-difluorobenzene
and butoxybenzene.[3][4]
Higher than butoxybenzene
N ) (210.3 °C) due to increased
Boiling Point > 210 °C )
molecular weight from Br and
F atoms.[3]
Significantly higher than
butoxybenzene (0.935 g/mL)
Density ~1.5 g/mL and lower than 1-bromo-2,3-
difluorobenzene (1.724 g/mL).
[31[4]
Insoluble in water; Soluble in
- common organic solvents Typical for aryl ethers and
Solubility ]
(e.g., THF, CH2Clz, Ethyl halides.
Acetate)
Higher than butoxybenzene
4.26) due to the lipophilic
LogP >4 ( ) Pop

contribution of the bromine

atom.[3]

Spectroscopic Insights

The spectroscopic characteristics can be inferred from related structures. The *H NMR

spectrum would show signals for the aromatic protons and the aliphatic protons of the butoxy

group. The °F NMR is crucial for confirming the fluorine substitution pattern, and the 3C NMR

would display characteristic shifts and C-F coupling constants.
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e 'H NMR: Aromatic region (6 6.8-7.5 ppm) would show complex multiplets due to H-H and H-
F coupling. The butoxy group would exhibit a triplet for the O-CHz protons around & 4.0 ppm,
and multiplets for the other methylene groups and a terminal methyl triplet.

e 13C NMR: The aromatic carbons would show distinct signals with significant C-F coupling
constants (J_CF), which are diagnostic for fluorinated benzenes. The carbon bearing the
bromine atom would be shifted downfield.[4]

e 19F NMR: Two distinct multiplets are expected in the typical aryl fluoride region (d -130 to
-140 ppm), confirming the 2,3-difluoro substitution pattern.[4]

e Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the
molecular ion [M]* and [M+2]* due to the presence of the bromine atom ("°Br and &Br
isotopes in ~1:1 ratio).

Proposed Synthesis Pathway

A logical and efficient synthesis of 1-Bromo-4-butoxy-2,3-difluorobenzene would involve the
etherification of a 4-bromo-2,3-difluorophenol intermediate. This two-stage approach allows for
the controlled introduction of the required functionalities.

Stage 1: Synthesis of 4-Bromo-2,3-difluorophenol

The synthesis of the phenol intermediate is the critical first step. While not explicitly detailed in
the available literature, a plausible route starts from a commercially available difluoroaniline,
proceeding through a Sandmeyer-type reaction sequence.

@,3-Diﬂu0robenzenediazonium sala

2,3-Difluoroaniline Brz, ACOH 4-Bromo-2,3-difluoroaniline NaNOz, H2504 Q-Bromo-Z,3»diﬂuorobenzenediazonium salt Hz0,A 4-Bromo-2,3-difluorophenol

Click to download full resolution via product page

Caption: Proposed synthesis of the key 4-Bromo-2,3-difluorophenol intermediate.
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Stage 2: Williamson Ether Synthesis

With the phenol intermediate in hand, the final product can be synthesized via the classic
Williamson ether synthesis. This Sn2 reaction involves the deprotonation of the phenol to form
a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide (in this case,
1-bromobutane).[5][6][7]

Base (e.g., K2COs, NaH)
Solvent (e.g., DMF, Acetone) 1-Bromobutane

G—Bromo—z,3—diﬂuorophenoD—>[Sodium 4—brom0—2,3—diﬂuorophenoxide)—>(1—Brorno—4—butoxy—2,3—diﬂuorobenzene)

Click to download full resolution via product page

Caption: Williamson ether synthesis to form the final product.

Reactivity and Key Applications in Synthesis

The synthetic utility of 1-Bromo-4-butoxy-2,3-difluorobenzene stems from its defined points
of reactivity, primarily the carbon-bromine bond.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp?)-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom
bonds through palladium-catalyzed cross-coupling reactions. This positions the molecule as a
key precursor for complex structures in medicinal chemistry and materials science.[8][9]

e Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form biaryl or styrenyl
derivatives. This is one of the most powerful methods for constructing the core scaffolds of
many pharmaceutical agents.[8][10]

o Heck Coupling: Reaction with alkenes to introduce vinyl groups.

o Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, essential for
synthesizing anilines and related structures.
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e Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

Pd Catalyst e
Base, Ligand Biaryl Derivative

Alkene (Styrene Derivative)

/V

G-Bromo-4-butoxy-2,3-diﬂu0robenzena
R>NH

\ Aryl Amine
Alkyne
Aryl Alkyne

Click to download full resolution via product page

Caption: Key cross-coupling reactions utilizing the C-Br bond.

The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-Br
bond, often facilitating the oxidative addition step in the catalytic cycle. Furthermore, the
difluoro-butoxy substitution pattern can impart desirable electronic and steric properties to the
final products.

Experimental Protocols

The following protocols are representative procedures based on well-established
methodologies for analogous transformations. Researchers should perform their own
optimization.

Protocol 1: Synthesis of 1-Bromo-4-butoxy-2,3-
difluorobenzene
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Objective: To synthesize the title compound from 4-bromo-2,3-difluorophenol via Williamson
ether synthesis.[11]

Materials:

4-Bromo-2,3-difluorophenol (1.0 equiv)

e 1-Bromobutane (1.2 equiv)

o Potassium carbonate (K2COs), anhydrous (2.0 equiv)
e N,N-Dimethylformamide (DMF), anhydrous

o Diethyl ether

e Saturated aqueous sodium chloride (brine)

e Magnesium sulfate (MgS0Oa4), anhydrous

Procedure:

e To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-
bromo-2,3-difluorophenol and anhydrous DMF.

e Add anhydrous potassium carbonate to the solution.
 Stir the suspension at room temperature for 20 minutes.
e Add 1-bromobutane dropwise to the reaction mixture.

» Heat the reaction mixture to 60-70 °C and maintain with stirring for 4-6 hours. Monitor the
reaction progress by TLC or GC-MS.

 After completion, cool the reaction to room temperature.
e Pour the reaction mixture into water and extract with diethyl ether (3x).

o Combine the organic layers and wash with water, followed by brine.
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl
acetate gradient) to yield the pure 1-Bromo-4-butoxy-2,3-difluorobenzene.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic
Acid

Objective: To demonstrate a typical cross-coupling application for the synthesis of a biaryl
derivative.[9]

Materials:

1-Bromo-4-butoxy-2,3-difluorobenzene (1.0 equiv)

e Phenylboronic acid (1.2 equiv)

o Palladium(ll) acetate [Pd(OACc)z] (0.02 equiv)

¢ Tricyclohexylphosphine tetrafluoroborate [PCys-HBF4] (0.04 equiv)
e Cesium carbonate (Cs2C0Os) (2.0 equiv)

o Toluene

o Water

Procedure:

 In areaction vessel, combine 1-Bromo-4-butoxy-2,3-difluorobenzene, phenylboronic acid,
palladium(ll) acetate, tricyclohexylphosphine tetrafluoroborate, and cesium carbonate.

o Evacuate and backfill the vessel with an inert gas (Argon) three times.

e Add degassed toluene and water (e.g., 10:1 ratio).
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e Heat the mixture to 80-100 °C with vigorous stirring for 8-16 hours, monitoring by TLC or GC-
MS.

e Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
e Wash the mixture with water and then with brine.
o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

» Purify the residue by flash column chromatography to afford the desired biaryl product.

Conclusion

1-Bromo-4-butoxy-2,3-difluorobenzene represents a highly valuable and versatile building
block for synthetic chemistry. Its structure is tailored for the strategic introduction of a
difluorobutoxy-phenyl moiety into larger molecules. The reliable reactivity of its carbon-bromine
bond in a wide array of palladium-catalyzed cross-coupling reactions makes it an essential tool
for medicinal chemists and materials scientists aiming to leverage the unique benefits of
fluorination. The synthetic protocols and reactivity profile outlined in this guide provide a solid
foundation for the effective application of this compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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